2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid
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Description
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid is a chemical compound with the molecular formula C14H10F2O2 . It is used in chemical synthesis and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid is1S/C14H10F2O2/c15-11-5-10 (6-12 (16)8-11)13-4-2-1-3-9 (13)7-14 (17)18/h1-6,8H,7H2, (H,17,18)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The molecular weight of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid is approximately 248.23 g/mol . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally or predicted using computational chemistry methods.Scientific Research Applications
Synthesis and Pharmacological Properties
2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid and its derivatives are explored in the synthesis of various pharmacologically active compounds. For instance, derivatives of 1,2,4-triazole, which include this compound, have been used to create drugs that show analgesic, anti-inflammatory, and antimicrobial activities. These derivatives can also serve as intermediates for synthesizing amides, hydrazides, and other complex structures (Salionov, 2015).
Superoxide Scavenging and Anti-inflammatory Applications
Compounds related to 2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid have been synthesized and tested for superoxide scavenging activity and potential anti-inflammatory effects. Some hydroxy-substituted compounds have demonstrated effectiveness as in vitro scavengers of superoxide, though they did not show significant in vivo anti-inflammatory properties (Maxwell et al., 1984).
Role in Polymer Production Aid
This compound has also been evaluated for its safety as a polymer production aid in the manufacture of fluoropolymers. Its specific migration in polytetrafluoroethylene film has been studied, concluding no safety concerns for consumers when used in this context (Flavourings, 2014).
Novel Biphenyl Ester Derivatives
Research into novel biphenyl ester derivatives, which include variants of this compound, has revealed significant applications in the treatment of hypertension and inflammation. These compounds have been synthesized and analyzed for their potential pharmaceutical uses, including inhibitory activities against enzymes like tyrosinase (Kwong et al., 2017).
Bioisostere in Aldose Reductase Inhibition
One derivative, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, has been synthesized as a bioisostere of a known aldose reductase inhibitor. It demonstrated approximately five times more potency than the original inhibitor, with potential implications in diabetes treatment (Nicolaou et al., 2004).
properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELOHJJXMCEACL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654123 |
Source
|
Record name | (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid | |
CAS RN |
866108-77-2 |
Source
|
Record name | (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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